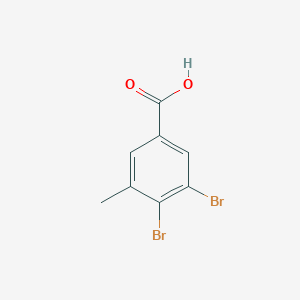

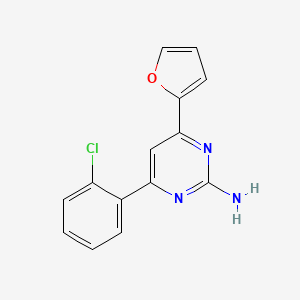

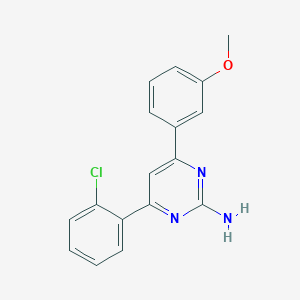

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary targets of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine are Aurora kinase A (AURKA) and methicillin-resistant Staphyoccoccus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . AURKA is a serine/threonine kinase that plays a crucial role in cell division . MRSA and VRE are bacterial strains that are resistant to multiple antibiotics .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It selectively inhibits AURKA activity and displays antibiotic activity against MRSA and VRE .

Biochemical Pathways

The compound affects the cell cycle and apoptosis pathways. By inhibiting AURKA, it causes the accumulation of the G2/M phase of the cell cycle . It also triggers the cleavages of caspase-3, caspase −7, and poly (ADP-ribose) polymerase, leading to caspase-mediated apoptotic cell death .

Pharmacokinetics

Its structure-activity relationship calculations showed that hydrophobic substituents and a 1-naphthalenyl group at the r2 position increased the activity .

Result of Action

The compound reduces clonogenicity, arrests the cell cycle at the G2/M phase, and induces caspase-mediated apoptotic cell death in HCT116 human colon cancer cells . It also displays antibiotic activity against MRSA and VRE .

Action Environment

The structure-activity relationship calculations showed that the existence of an h-bond acceptor at c-2 of the r1 position increased the activity .

Avantages Et Limitations Des Expériences En Laboratoire

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. The advantages of using this compound in lab experiments include its low cost, its availability, and its stability. The limitations of using this compound in lab experiments include its low solubility in organic solvents and its low melting point.

Orientations Futures

The potential applications of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine are vast and there are many future directions for further research. Potential future directions for this compound research include its potential use as an anti-tumor agent, an anti-inflammatory agent, and a corrosion inhibitor. Additionally, further research into the biochemical and physiological effects of this compound, as well as its mechanism of action, is needed. Finally, further research into the safety and toxicity of this compound is also needed.

Méthodes De Synthèse

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine can be synthesized through two different methods. The first method involves the reaction of 2-chloro-4-nitroaniline with 2-amino-4-chloropyrimidine in the presence of sodium acetate and acetic acid. This reaction yields a mixture of this compound and 4,6-bis(2-chlorophenyl)pyrimidin-2-ol. The second method involves the reaction of 2-chloro-4-nitroaniline with 4-chloro-2-nitropyrimidine in the presence of sodium acetate and acetic acid. This reaction yields a mixture of this compound and 4,6-bis(2-chlorophenyl)pyrimidin-2-ol.

Applications De Recherche Scientifique

4,6-Bis(2-chlorophenyl)pyrimidin-2-amine has been studied for its potential applications in the medical, pharmaceutical, and industrial fields. In the medical field, this compound has been studied for its potential use as an anti-tumor agent. In the pharmaceutical field, this compound has been studied for its potential use as an anti-inflammatory agent. In the industrial field, this compound has been studied for its potential use as a corrosion inhibitor.

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of 4,6-Bis(2-chlorophenyl)pyrimidin-2-amine are not fully characterized . It is known that several 4,6-diarylpyrimidin-2-amine derivatives show anticancer properties

Cellular Effects

This compound and its derivatives have been shown to exhibit anticancer properties . These compounds can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of this compound on various types of cells and cellular processes are still being researched.

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

4,6-bis(2-chlorophenyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3/c17-12-7-3-1-5-10(12)14-9-15(21-16(19)20-14)11-6-2-4-8-13(11)18/h1-9H,(H2,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDSAZSUAVQNLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-t-Butyl 4-benzylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B6347323.png)